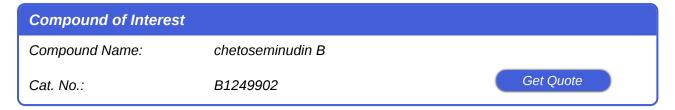


A Comparative Docking Analysis of Chetoseminudin B and Related Fungal Alkaloids Against FtsZ

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking studies of **Chetoseminudin B** and its related compounds, primarily targeting the bacterial cell division protein FtsZ. The information presented is collated from published research and is intended to provide an objective comparison of the binding affinities and interaction patterns of these potential antibacterial agents.

Comparative Docking Data

The following table summarizes the in silico molecular docking results of **Chetoseminudin B** and related compounds against the filamentous temperature-sensitive protein Z (FtsZ) from Bacillus subtilis. Lower binding energy indicates a higher predicted affinity of the compound for the target protein.



Compound Name	Binding Energy (kcal/mol)	Hydrogen Bond Interactions with FtsZ Residues
Chetoseminudin B	-	Data not available in the provided search results
Compound 6 (Unidentified)	-7.2	ALA72, GLY73, ASN263
Compound 9 (Unidentified)	-8.5	GLY22, ALA72, GLY73, GLY108, ASN263
Compound 12 (Unidentified)	-7.5	GLY22, GLY108

Note: The specific names for compounds 6, 9, and 12 were not explicitly available in the abstracts of the primary research papers referenced. These compounds were identified as potent inhibitors of FtsZ in the study by Peng et al., 2019.[1][2]

Experimental Protocols

The following is a detailed methodology for in silico molecular docking studies, synthesized from best practices for analyzing potential FtsZ inhibitors.

Molecular Docking Protocol for FtsZ Inhibitors

- 1. Software and Hardware:
- · Docking Software: AutoDock Vina
- Visualization Software: PyMOL, Discovery Studio Visualizer
- Hardware: High-performance computing cluster or a workstation with sufficient processing power.
- 2. Target Protein Preparation:
- PDB ID: The crystal structure of the target protein, Bacillus subtilis FtsZ, can be obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 2VXY.



- Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-ligands, and ions.
- Protonation: Add polar hydrogen atoms to the protein structure.
- Charge Assignment: Assign appropriate Kollman charges to the protein atoms.
- Grid Box Generation: Define a grid box that encompasses the active site of FtsZ. The
 dimensions and center of the grid box should be carefully chosen to cover the entire binding
 pocket.

3. Ligand Preparation:

- 3D Structure Generation: Obtain the 3D structures of **Chetoseminudin B** and its related compounds. This can be done using chemical drawing software like ChemDraw and converting the 2D structures to 3D.
- Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
- Charge Assignment: Assign Gasteiger charges to the ligand atoms.
- Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

4. Molecular Docking Simulation:

- Configuration File: Create a configuration file for AutoDock Vina that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters (e.g., exhaustiveness, number of binding modes).
- Execution: Run the docking simulation using the command line interface of AutoDock Vina.

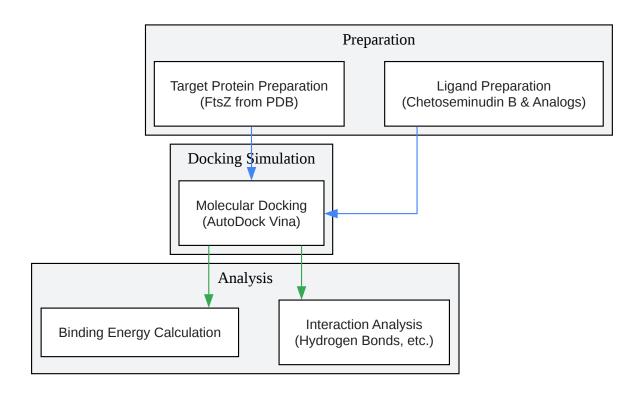
5. Analysis of Docking Results:

 Binding Energy: Analyze the output files to obtain the binding energy of the best binding pose for each ligand.



• Interaction Analysis: Visualize the docked poses using PyMOL or Discovery Studio Visualizer to identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Visualizations Experimental Workflow

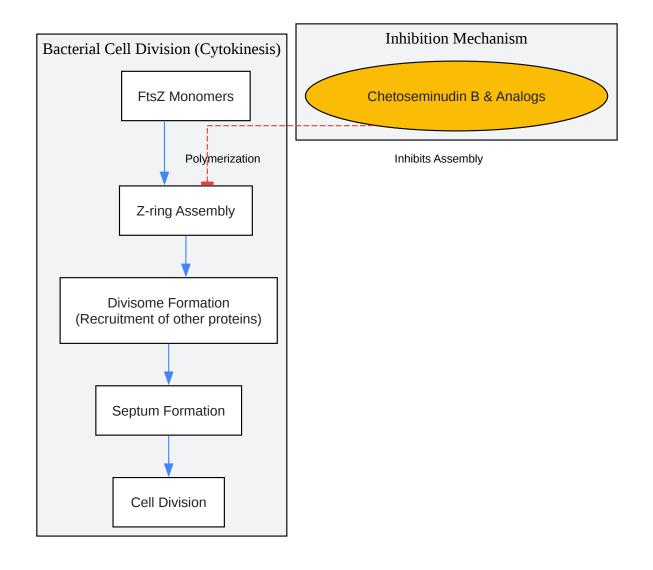


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Caption: Molecular docking workflow for FtsZ inhibitors.

Bacterial Cell Division Pathway and Inhibition





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Caption: Inhibition of bacterial cell division by FtsZ-targeting compounds.

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